Product packaging for 2-(4-Chlorophenyl)-4-methyl-1H-pyrrole(Cat. No.:)

2-(4-Chlorophenyl)-4-methyl-1H-pyrrole

Cat. No.: B13688441
M. Wt: 191.65 g/mol
InChI Key: HKVYWSORJUJMCQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-methyl-1H-pyrrole (CAS 1346240-94-5) is a chemical compound with a molecular weight of 191.66 and a molecular formula of C 11 H 10 ClN . This pyrrole derivative is characterized by a molecular framework that incorporates both a chlorophenyl ring and a methyl-substituted pyrrole, a structure frequently explored in medicinal and materials chemistry research. As a building block, it is valuable for synthesizing more complex molecules and for investigating structure-activity relationships in drug discovery . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Please note that this product is currently out of stock. For information on availability and shipping, which may require cold-chain transportation, please contact us .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10ClN B13688441 2-(4-Chlorophenyl)-4-methyl-1H-pyrrole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-methyl-1H-pyrrole

InChI

InChI=1S/C11H10ClN/c1-8-6-11(13-7-8)9-2-4-10(12)5-3-9/h2-7,13H,1H3

InChI Key

HKVYWSORJUJMCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 4 Chlorophenyl 4 Methyl 1h Pyrrole

Established Synthetic Routes to the 1H-Pyrrole Core and its Derivatives

The synthesis of the pyrrole (B145914) ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These strategies range from classical condensation reactions to more complex multi-component approaches, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Paal-Knorr Condensation and Related Cyclization Reactions

The Paal-Knorr synthesis is a prominent and widely utilized method for preparing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgyoutube.comuctm.edu In the context of pyrrole synthesis, the reaction involves the condensation of a 1,4-diketone with a primary amine or ammonia (B1221849). uctm.edualfa-chemistry.compharmaguideline.com For the specific synthesis of 2-(4-Chlorophenyl)-4-methyl-1H-pyrrole, this would typically involve the reaction of 1-(4-chlorophenyl)-1,4-pentanedione with a source of ammonia.

The reaction is generally conducted under protic or Lewis acidic conditions. wikipedia.orguctm.edu The use of ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) yields the N-unsubstituted pyrrole. wikipedia.orguctm.edu A microwave-assisted Paal-Knorr reaction has been employed for the synthesis of various N-substituted pyrrole derivatives, starting from the appropriate 1,4-diones and anilines. acs.org

Modifications to the classical Paal-Knorr approach have been developed to improve yields and reaction rates. These include the use of various catalysts such as magnesium iodide (MgI₂) etherate, bismuth nitrate, and silica-supported bismuth(III) chloride. uctm.edu

Table 1: Overview of Paal-Knorr Pyrrole Synthesis

Reactants Reagents/Conditions Product Key Features
1,4-Diketone, Primary Amine/Ammonia Protic acid (e.g., H₂SO₄, HCl) or Lewis acid Substituted Pyrrole Widely applicable, reliable method. wikipedia.orgpharmaguideline.com
2,5-Dimethoxytetrahydrofuran, Amines Iron(III) chloride in water N-substituted pyrroles Mild reaction conditions, good to excellent yields. organic-chemistry.org
1,4-Diketones, Primary Amines MgI₂ etherate N-substituted pyrroles Catalytic approach. uctm.edu
1,4-Dicarbonyl compounds, Magnesium nitride - Pyrrole analogues Uses magnesium nitride as an ammonia source. uctm.edu

Multi-component Reaction Strategies for Substituted Pyrroles

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a final product that incorporates significant portions of all reactants. orientjchem.orgorientjchem.org MCRs are highly valued in modern synthetic chemistry for their efficiency, atom economy, operational simplicity, and ability to rapidly generate molecular diversity. orientjchem.orgbohrium.com

Several MCRs have been developed for the synthesis of substituted pyrroles. bohrium.comsemanticscholar.org These strategies often circumvent the need to pre-form intermediates like the 1,4-dicarbonyl compounds required in the Paal-Knorr synthesis. For instance, a three-component reaction involving 1,3-diketones, aldehydes, and amines, induced by a low-valent titanium reagent, can produce polysubstituted pyrroles. bohrium.com Another example is a one-pot, three-component reaction of nitro compounds, phenacyl bromides, and dialkyl acetylenedicarboxylates using indium metal as a catalyst in dilute aqueous hydrochloric acid. orientjchem.org

The Hantzsch pyrrole synthesis, another classic method, can be considered a multi-component reaction involving the reaction of a β-enaminone with an α-haloketone. pharmaguideline.comresearchgate.net

Exploration of Green Chemistry Principles in the Synthesis of Pyrrole Derivatives

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. lucp.nettandfonline.com In pyrrole synthesis, this has led to the development of more environmentally benign methodologies.

The Paal-Knorr reaction itself can be considered green as its primary byproduct is water. acs.orgacs.org Further green adaptations include performing the reaction under solvent-free conditions or in water. acs.orgacs.org For example, the synthesis of 1-(4-(tert-butyl)phenyl)-2,5-dimethyl-1H-pyrrole has been achieved by reacting 2,5-hexanedione (B30556) and 4-tert-butylaniline (B146146) without any solvent or catalyst. acs.orgacs.org

Other green approaches in pyrrole synthesis include:

Use of Green Catalysts: Heterogeneous catalysts, nanoparticles, and bio-sourced organic acids (like citric acid and succinic acid) have been employed to facilitate pyrrole synthesis under milder conditions. lucp.netnih.gov

Alternative Energy Sources: Microwave irradiation and sonochemistry (the use of ultrasound) have been used to accelerate reactions and reduce energy consumption. acs.orglucp.net

Use of Green Solvents: Water and ionic liquids have been explored as environmentally friendly alternatives to volatile organic solvents. orientjchem.orglucp.net A catalyst-free, three-component reaction for synthesizing polysubstituted pyrroles has been reported using water as the solvent. orientjchem.org

Mechanistic Aspects of Pyrrole Ring Formation and Functionalization Reactions

The mechanism of the Paal-Knorr pyrrole synthesis was elucidated in the 1990s. wikipedia.org The process begins with the protonation of one of the carbonyl groups of the 1,4-diketone, which is then attacked by the amine to form a hemiaminal intermediate. wikipedia.orguctm.edu Subsequently, the amine attacks the second carbonyl group, leading to a cyclized 2,5-dihydroxytetrahydropyrrole derivative. uctm.edualfa-chemistry.com This intermediate then undergoes dehydration, losing two molecules of water, to form the aromatic pyrrole ring. uctm.edualfa-chemistry.com The ring formation step is considered the rate-determining step of the reaction. alfa-chemistry.com

Mechanisms for multi-component reactions are often more complex and can involve domino or cascade sequences. researchgate.net For example, in the indium-catalyzed synthesis from nitro compounds, the reaction is proposed to begin with the reduction of the nitro group to an amine. This amine then reacts with dialkyl acetylenedicarboxylate (B1228247) to form a zwitterion, which in turn reacts with phenacyl bromide. The resulting intermediate undergoes cyclization and aromatization to yield the final polysubstituted pyrrole. orientjchem.org

Derivatization Strategies for this compound

Once the core pyrrole structure is synthesized, it can be further modified to introduce new functional groups and create a library of related compounds. These modifications can target the nitrogen atom, the carbon atoms of the pyrrole ring, or the existing substituents.

Post-Synthetic Modifications and Functional Group Interconversions

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions, which typically occur at the C-2 or C-5 positions. uop.edu.pk

Common derivatization reactions for pyrroles include:

N-Alkylation and N-Arylation: The pyrrole nitrogen can be deprotonated with a base to form a potassium or sodium salt, which can then be reacted with alkyl halides to form N-alkylpyrroles. pharmaguideline.com

Acylation: Pyrrole can be acylated to introduce a carbonyl group. For example, reaction with acetic anhydride (B1165640) can yield 2-acetylpyrrole. pharmaguideline.comuop.edu.pk

Vilsmeier-Haack Reaction: This reaction uses phosphorus oxychloride and dimethylformamide to introduce a formyl group onto the pyrrole ring, typically at the 2-position, producing a pyrrole-2-carbaldehyde. pharmaguideline.com

Mannich Reaction: This reaction can be used to introduce aminomethyl groups onto the pyrrole ring. For instance, pyrrole derivatives have been coupled with various piperazines via the Mannich reaction to afford new compounds. acs.org

Reimer-Tiemann Reaction: Treatment of pyrrole with a strong base and chloroform (B151607) can result in the formation of pyrrole-2-aldehyde and 3-chloropyridine. pharmaguideline.comuop.edu.pk

Ring Expansion: Under certain conditions, such as heating with sodium ethoxide, the five-membered pyrrole ring can be expanded to a six-membered pyridine (B92270) ring. pharmaguideline.comuop.edu.pk

Nucleophilic Substitution: A strategy for sequential modification of the pyrrole ring involves an initial dearomative double chlorination to form a reactive intermediate. This allows for the stepwise introduction of up to three different nucleophiles onto the ring system under mild, catalyst-free conditions. nih.gov

Table 2: Common Derivatization Reactions of the Pyrrole Ring

Reaction Reagents Typical Product
N-Alkylation Base, Alkyl Halide N-Alkylpyrrole pharmaguideline.com
Acylation Acetic Anhydride 2-Acetylpyrrole pharmaguideline.comuop.edu.pk
Vilsmeier-Haack POCl₃, DMF Pyrrole-2-carbaldehyde pharmaguideline.com
Mannich Reaction Formaldehyde, Secondary Amine 2-(Aminomethyl)pyrrole acs.org
Reimer-Tiemann Chloroform, Base Pyrrole-2-aldehyde pharmaguideline.comuop.edu.pk
Ring Expansion Sodium Ethoxide, Heat Pyridine pharmaguideline.comuop.edu.pk

Regioselective Substitution Pattern Control

Achieving the desired 2,4-disubstitution pattern for pyrroles such as this compound necessitates synthetic strategies that can overcome the inherent challenges of regioselectivity. Several methods have been developed that allow for the controlled placement of substituents on the pyrrole ring.

One prominent and classical approach is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgwikipedia.orgalfa-chemistry.com To synthesize this compound via this method, a specifically substituted 1,4-dicarbonyl precursor is required. The reaction proceeds by the formation of a di-imine intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.org The substitution pattern of the resulting pyrrole is directly dictated by the structure of the starting 1,4-dicarbonyl compound. For the target molecule, the required precursor would be 1-(4-chlorophenyl)-4-methyl-1,4-pentanedione. The reaction with ammonia or an ammonia equivalent would then yield this compound.

Table 1: Key Features of the Paal-Knorr Synthesis for 2,4-Disubstituted Pyrroles
ParameterDescription
Reactants1,4-Dicarbonyl compound and a primary amine or ammonia
ConditionsTypically neutral or weakly acidic
RegiocontrolDetermined by the substitution pattern of the 1,4-dicarbonyl precursor
ByproductsWater

Modern synthetic methods offer alternative routes with often milder conditions and different functional group tolerance. One such strategy involves the rearrangement of 2-furanyl carbamates . nih.govacs.orgacs.org This multi-step process begins with an oxidative rearrangement of a furanyl carbamate (B1207046) to a 5-methoxypyrrol-2(5H)-one. acs.org Subsequent sequential reactions with organolithium reagents can introduce the desired substituents at the C4 and C2 positions. The final step involves a cyclization reaction with a primary amine. acs.org This method provides a high degree of control over the substitution pattern, making it a viable, though more complex, alternative to the Paal-Knorr synthesis for accessing 2,4-disubstituted pyrroles.

Table 2: Steps in the Synthesis of 2,4-Disubstituted Pyrroles via Furanyl Carbamate Rearrangement
StepReactionKey Transformation
1Oxidative rearrangementFuranyl carbamate to 5-methoxypyrrol-2(5H)-one
2Conjugate additionIntroduction of the C4 substituent
3Reaction with an organolithium reagentIntroduction of the C2 precursor
4CyclizationFormation of the pyrrole ring with a primary amine

Another contemporary approach involves a two-step synthesis from enones . researchgate.net This method proceeds through the cyclocondensation of an enone with aminoacetonitrile (B1212223) to form a 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate. This intermediate can then be converted to a 2,4-disubstituted pyrrole via microwave-induced dehydrocyanation. researchgate.net The regioselectivity of this method is dependent on the structure of the starting enone. For the synthesis of this compound, a potential starting enone would be 4-(4-chlorophenyl)but-3-en-2-one, which upon reaction with a suitable reagent could lead to the desired substitution pattern.

Furthermore, palladium-catalyzed cross-coupling reactions represent a powerful tool for the regioselective synthesis of arylated pyrroles. researchgate.netnih.gov These methods often start with a pre-functionalized pyrrole ring, for instance, a dihalogenated pyrrole, and then selectively introduce aryl groups via reactions like the Suzuki-Miyaura coupling. researchgate.net For the target compound, one could envision a scenario starting with a 2-halo-4-methylpyrrole, which would then undergo a palladium-catalyzed coupling with a 4-chlorophenylboronic acid derivative to install the aryl group at the C2 position. The success of this approach hinges on the ability to selectively halogenate the pyrrole ring at the desired positions.

The selection of a particular synthetic route will depend on factors such as the availability of starting materials, desired yield, and tolerance to various functional groups. The Paal-Knorr synthesis remains a straightforward and reliable method when the corresponding 1,4-dicarbonyl is accessible. However, for more complex molecules or when milder conditions are required, the rearrangement of furanyl carbamates and modern catalytic methods provide powerful alternatives for the regioselective synthesis of this compound.

Advanced Spectroscopic and Structural Elucidation of 2 4 Chlorophenyl 4 Methyl 1h Pyrrole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Conformational analysis of 2-(4-Chlorophenyl)-4-methyl-1H-pyrrole involves studying the rotation around the single bond connecting the chlorophenyl and pyrrole (B145914) rings. The relative orientation of these two rings can be determined by ¹H NMR studies, particularly through the analysis of nuclear Overhauser effects (NOEs) which reveal through-space proximity between protons on the different rings. nih.gov The molecule is expected to adopt a low-energy conformation where steric hindrance is minimized. In solution, different conformations may exist in a dynamic equilibrium.

Tautomerism, the migration of a proton, is a potential phenomenon in pyrrole derivatives. researchgate.netrsc.org For this compound, the equilibrium between the 1H-pyrrole and the less common 2H- or 3H-pyrrole tautomers can be investigated. ¹H and ¹³C NMR spectroscopy are powerful tools for studying such equilibria. rsc.org The presence of multiple tautomers in solution would lead to distinct sets of NMR signals, and the relative populations can be quantified from the signal integrals. Factors such as solvent polarity and temperature can influence the position of the tautomeric equilibrium. rsc.orgrsc.org For instance, a study on a different heterocyclic system showed that the most abundant tautomer depends on the solvent used. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on typical shifts for substituted pyrroles and chlorophenyl groups.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrrole N-H 8.0 - 9.5 (broad) -
Pyrrole C2 - ~130
Pyrrole H3 6.2 - 6.5 ~108
Pyrrole C4 - ~120
Pyrrole C5 6.8 - 7.1 ~115
Pyrrole CH₃ 2.0 - 2.3 ~15
Phenyl C1' - ~132
Phenyl H2'/H6' 7.4 - 7.6 ~129
Phenyl H3'/H5' 7.2 - 7.4 ~128

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning NMR signals and establishing the complete chemical structure. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyrrole ring (H3 and the N-H proton, potentially H5) and between the ortho- and meta-protons on the chlorophenyl ring (H2'/H6' with H3'/H5').

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique would be used to definitively assign the carbon signals for C3, C5, the methyl group, and the carbons of the chlorophenyl ring based on their known proton chemical shifts. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity between the two ring systems. ipb.pt Key HMBC correlations would be expected from the pyrrole H3 and H5 protons to the carbons of the chlorophenyl ring (C1', C2', C6'), and from the chlorophenyl protons (H2'/H6') to the C2 carbon of the pyrrole ring, confirming the substitution pattern.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The expected crystal system could be monoclinic or triclinic, which are common for such organic molecules. nih.govmdpi.com The analysis would confirm the planarity of the pyrrole ring and the substitution pattern. A key parameter would be the dihedral angle between the mean planes of the pyrrole and the 4-chlorophenyl rings, which is influenced by crystal packing forces and intramolecular steric effects. nih.govnih.gov

The way molecules arrange themselves in a crystal lattice is determined by a network of intermolecular interactions. researchgate.net For this compound, several types of interactions are anticipated:

N-H···π Interactions: The pyrrole N-H group can act as a hydrogen bond donor, potentially forming hydrogen bonds with the π-system of an adjacent phenyl or pyrrole ring.

C-H···Cl Interactions: The presence of the chlorine atom allows for weak hydrogen bonds with C-H groups from neighboring molecules. nih.gov

π-π Stacking: The aromatic pyrrole and chlorophenyl rings can engage in π-π stacking interactions, contributing significantly to the stability of the crystal lattice. nih.gov

C-H···π Interactions: Aromatic C-H bonds can interact with the electron-rich faces of the aromatic rings of adjacent molecules. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Group Frequencies and Bond Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups and bonding within a molecule. researchgate.net The experimental spectra are often compared with theoretical calculations (e.g., using Density Functional Theory, DFT) for accurate vibrational mode assignments. researchgate.netscispace.com

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Predicted values based on typical frequencies for substituted pyrroles and aromatic compounds. scispace.comvscht.czresearchgate.netresearchgate.net

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H Stretch 3400 - 3200 Medium-Strong Medium
Aromatic C-H Stretch 3100 - 3000 Medium-Weak Strong
Aliphatic C-H Stretch 2980 - 2850 Medium-Weak Medium
C=C Ring Stretch (Aromatic) 1620 - 1450 Strong-Medium Strong
N-H Bending 1550 - 1480 Medium Weak
C-H Bending 1475 - 1300 Medium Medium
C-N Stretch 1300 - 1100 Strong Medium

The N-H stretching vibration is expected to appear as a relatively broad band in the FT-IR spectrum. researchgate.net The aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹. vscht.cz The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to various bending and stretching modes, including the characteristic strong absorption for the C-Cl stretch. scispace.com

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of elemental compositions. nih.gov The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure and is crucial for its identification. nih.gov

For this compound, electrospray ionization (ESI) would likely produce a prominent protonated molecule [M+H]⁺. nih.gov Subsequent fragmentation (MS/MS) would be influenced by the substituents on the pyrrole ring. nih.gov

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve characteristic cleavages:

Cleavage of the C-C bond between the rings: This is a common fragmentation pathway for bi-aryl systems, leading to the formation of ions corresponding to the chlorophenyl cation and the methyl-pyrrole radical, or vice versa.

Loss of small molecules: Fragmentation may involve the loss of neutral molecules such as HCl or CH₃CN.

Ring fragmentation: The pyrrole or phenyl ring itself may undergo cleavage, leading to smaller fragment ions. Studies on similar pyrrole derivatives show that fragmentation pathways are remarkably influenced by the side-chain substituents at the 2-position of the pyrrole ring. nih.gov

Table 3: List of Compounds Mentioned

Compound Name

Chromatographic Techniques (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment and potential isomer separation of synthesized organic compounds like this compound. biosynce.com This method offers high resolution and sensitivity, making it ideal for detecting and quantifying the target compound as well as any impurities or related isomers that may be present in a sample. biosynce.com The development of a robust HPLC method is critical in the final stages of synthesis to ensure the compound's identity, purity, and quality.

A suitable and validated Reverse-Phase HPLC (RP-HPLC) method for a structurally similar compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, provides a strong basis for developing a method for this compound. pensoft.netpensoft.netresearchgate.netbohrium.com The chromatographic separation for this related compound was successfully achieved using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, demonstrating the applicability of RP-HPLC for this class of compounds. pensoft.netpensoft.netresearchgate.netbohrium.com

Purity Assessment

For purity assessment of this compound, an isocratic RP-HPLC method would be employed. The principle of this technique relies on the differential partitioning of the analyte and any impurities between the stationary phase (e.g., C18) and the mobile phase. The main peak in the resulting chromatogram would correspond to the target compound, and its retention time (tR) would be a characteristic identifier under specific chromatographic conditions. The purity is typically determined by calculating the area of the main peak as a percentage of the total area of all peaks detected at a specific wavelength.

A typical HPLC method for the purity assessment of this compound, adapted from methodologies for similar pyrrole derivatives, is detailed in the table below. pensoft.netpensoft.netresearchgate.netbohrium.com

Table 1: Illustrative HPLC Parameters for Purity Assessment

Parameter Value
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV/VIS at 225 nm

| Injection Volume | 10 µL |

This interactive table is based on a validated method for a structurally related compound and serves as a representative example. pensoft.netpensoft.netresearchgate.netbohrium.com

Isomer Separation

The synthesis of this compound could potentially lead to the formation of positional isomers, such as 2-(4-Chlorophenyl)-3-methyl-1H-pyrrole or 3-(4-Chlorophenyl)-4-methyl-1H-pyrrole. The separation of such closely related isomers can be challenging due to their similar physicochemical properties. However, HPLC offers several strategies to achieve this separation. nacalai.comnih.govnih.gov

The key to separating isomers lies in exploiting the subtle differences in their interactions with the stationary and mobile phases. nacalai.com For positional isomers of substituted pyrroles, modifying the mobile phase composition, pH, or employing a different stationary phase with alternative selectivity (e.g., a phenyl-hexyl or a PFP column) could enhance resolution. chromforum.org In some cases, gradient elution, where the mobile phase composition is changed over the course of the analysis, may be necessary to achieve baseline separation of all components.

Below is a hypothetical data table illustrating the potential separation of this compound from a possible impurity and a positional isomer.

Table 2: Hypothetical Chromatographic Data for Isomer Separation

Compound Retention Time (min) Peak Area (%)
Impurity A 3.2 1.5
3-(4-Chlorophenyl)-4-methyl-1H-pyrrole (Isomer) 5.8 3.2

| This compound | 7.1 | 95.3 |

This interactive table presents hypothetical data to illustrate the potential of HPLC for separating the target compound from a related isomer and an impurity.

The successful development and validation of an HPLC method are crucial for the quality control of this compound, ensuring that the compound meets the required purity specifications and is substantially free of isomeric and other impurities.

Computational and Theoretical Investigations of 2 4 Chlorophenyl 4 Methyl 1h Pyrrole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, molecular stability, and reactivity, providing a detailed picture of the molecule's chemical nature.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govmdpi.com For 2-(4-Chlorophenyl)-4-methyl-1H-pyrrole, DFT calculations can determine its optimized molecular geometry, including bond lengths and angles, providing a foundational understanding of its three-dimensional shape. nih.govresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

For this compound, analysis of the HOMO and LUMO provides critical information about its electronic behavior. The energy of the HOMO is related to the ionization potential, indicating the ease with which the molecule can donate an electron. Conversely, the LUMO energy relates to the electron affinity. scribd.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. zsmu.edu.uawikipedia.org A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org

ParameterDescriptionSignificance for this compound
EHOMO (Energy of HOMO)Energy of the highest occupied molecular orbital.Indicates the electron-donating ability of the molecule.
ELUMO (Energy of LUMO)Energy of the lowest unoccupied molecular orbital.Indicates the electron-accepting ability of the molecule.
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO).Reflects chemical reactivity and kinetic stability. A larger gap implies higher stability.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions.

For this compound, an MEP map would reveal the regions most susceptible to electrophilic and nucleophilic attack. Typically, red-colored areas indicate negative electrostatic potential, rich in electrons, and are prone to attack by electrophiles. These are often found around electronegative atoms like nitrogen and chlorine. Blue-colored areas represent positive electrostatic potential, which are electron-deficient and thus favorable sites for nucleophilic attack. This visual representation is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Molecular Docking Simulations for Hypothetical Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.comnih.govresearchgate.netnih.gov This method is widely used in drug design to screen for potential drug candidates by evaluating their binding affinity and mode of interaction with a biological target. mdpi.commdpi.com

In the context of this compound, docking simulations could be employed to explore its potential as an inhibitor for various enzymes or a ligand for different receptors. The simulation would place the molecule into the active site of a target protein and calculate a docking score, which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction. The results would also show the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrrole (B145914) derivative and the amino acid residues of the protein, providing a hypothesis for its mechanism of action at a molecular level. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While molecular docking provides a static picture of the binding interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulates the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and receptor, as well as the stability of the ligand-receptor complex. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov These models are built by correlating calculated molecular descriptors (numerical representations of molecular structure) with experimentally measured activities or properties for a series of compounds.

For a class of compounds including this compound, a QSAR model could be developed to predict the biological activity (e.g., inhibitory potency against an enzyme) of new, unsynthesized derivatives. nih.gov The model would identify key structural features and physicochemical properties—such as electronic, steric, or hydrophobic characteristics—that are critical for the desired activity. This information is invaluable for the rational design and optimization of new compounds with improved potency and desired properties. nih.gov

Theoretical Predictions of Non-Linear Optical (NLO) Properties

A thorough review of scientific literature and computational chemistry databases reveals no specific theoretical or computational studies focused on the non-linear optical (NLO) properties of the compound this compound. While research into the NLO properties of various pyrrole derivatives and other heterocyclic compounds is an active area of investigation, published data detailing the polarizability, hyperpolarizability, or other NLO parameters for this specific molecule could not be identified.

General computational studies on related pyrrole derivatives often employ Density Functional Theory (DFT) to predict NLO properties. sci-hub.seresearchgate.net These investigations typically analyze how different electron-donating and electron-withdrawing groups attached to the pyrrole ring influence the molecule's response to an applied electric field, which is the basis of NLO phenomena. acs.orgresearchgate.net The presence of a π-conjugated system is a key structural feature for potential NLO activity, and the intra-molecular charge transfer within a molecule significantly impacts its hyperpolarizability. sci-hub.se However, without specific computational models and results for this compound, any discussion of its NLO properties would be purely speculative.

Therefore, this section remains unwritten due to the absence of dedicated research findings. Further computational studies would be required to elucidate the NLO characteristics of this compound and to generate the relevant data tables for its predicted properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Chlorophenyl 4 Methyl 1h Pyrrole Derivatives

Systematic Modification of the Chlorophenyl Moiety and its Impact on Biological Activity

The 2-(4-chlorophenyl) group is a critical pharmacophore in many pyrrole-based bioactive compounds. SAR studies have demonstrated that both the phenyl ring and its chloro substituent are pivotal for activity, though their optimal contributions can vary depending on the biological target.

Research into various pyrrole (B145914) derivatives has shown that the presence of halogen or methoxy (B1213986) substituents on the phenyl ring is frequently essential for biological activity. nih.gov The chlorine atom at the para-position of the phenyl ring often plays a significant role. As an electron-withdrawing group, it can increase the polarity and reactivity of the molecule, enhancing its ability to interact with biological targets like enzymes and receptors. researchgate.net

Systematic modifications have provided key insights:

Position of the Halogen: The position of the halogen on the phenyl ring can drastically alter selectivity and potency. For instance, in a series of pyrrolo[2,3-d]pyrimidines, the placement of halogens was pivotal for achieving dual inhibition of EGFR and AURKA kinases. nih.gov

Nature of the Substituent: Replacing the chloro group with other substituents or removing it altogether has profound effects. In one study on antimalarial pyrrolones, replacing the entire phenyl ring with a small methyl group led to a significant loss of activity, suggesting a hydrophobic group is required for the interaction with the target. nih.gov

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic systems is a common strategy. For example, substituting the phenyl ring with a pyridyl or pyrimidyl group has been used to increase metabolic stability by making the molecule less prone to oxidative metabolism. nih.gov

The following table summarizes the general impact of modifying the chlorophenyl moiety based on findings from various studies on related heterocyclic compounds.

Modification to 2-(4-Chlorophenyl) MoietyGeneral Impact on Biological ActivityRationale / Observation
Removal of Chloro Group (Unsubstituted Phenyl) Often reduces potency.The chloro group contributes to electronic properties and binding interactions.
Change of Halogen (e.g., to Fluoro, Bromo) Can modulate potency and selectivity.Alters electronics, size, and lipophilicity, fine-tuning interactions with the target.
Change of Position (ortho, meta) Significantly impacts activity and selectivity.Alters the orientation of the moiety within the binding pocket.
Addition of other substituents (e.g., -OCH3) Can be essential for activity depending on the target. nih.govProvides additional points for hydrogen bonding or steric interactions.
Replacement of Phenyl Ring (e.g., with Pyridyl) Can improve metabolic stability. nih.govIntroduces a nitrogen atom, which can block sites of metabolism.

Investigation of the Role of the Methyl Group and Pyrrole Nitrogen Substitution

Modifications to the pyrrole core, specifically at the 4-methyl position and the pyrrole nitrogen (N1), are crucial for tuning the pharmacological profile of these derivatives.

The 4-Methyl Group: The methyl group at the C4 position of the pyrrole ring, while seemingly small, can have a significant impact. In medicinal chemistry, the addition of a methyl group can sometimes lead to a disproportionate increase in potency, a phenomenon known as the "magic methyl effect." frontiersin.org This can be due to favorable steric interactions that lock the molecule into a more bioactive conformation or by blocking a site of metabolic attack, thereby increasing the compound's half-life. Conversely, its removal can also be strategic. In some antimalarial compounds, removing methyl groups from the pyrrole ring was attempted to improve metabolic stability, although in that specific case, it led to even lower stability. nih.gov

Pyrrole Nitrogen (N-H) Substitution: The nitrogen atom of the pyrrole ring is a key site for modification. The N-H group can act as a hydrogen bond donor, which can be critical for anchoring the molecule in a receptor's binding site. nih.gov Docking studies on pyrrolo[2,3-d]pyrimidines targeting the EGFR kinase revealed a crucial hydrogen bond between the free NH of the pyrrole and the backbone of the Met793 residue. nih.gov

Substituting the hydrogen on the pyrrole nitrogen (N-alkylation or N-acylation) has several consequences:

Loss of Hydrogen Bonding: It removes the hydrogen bond donor capability, which can be detrimental if this interaction is key for activity.

Introduction of New Functionality: The substituent itself can form new, beneficial interactions with the target. For example, SAR studies on metallo-β-lactamase inhibitors revealed that an N-benzyl side chain was important for potency. nih.govresearchgate.net

Steric Effects: Large N-substituents can introduce steric hindrance, influencing the conformation of the entire molecule. acs.org An N-phenyl substituent, for instance, can enhance the contrast between different molecular states, which is useful in the design of molecular probes. acs.org

Modulation of Physicochemical Properties: N-substitution can alter the molecule's solubility, lipophilicity, and metabolic stability. nih.gov

The table below illustrates the effects of N-substitution on the activity of various pyrrole-based compounds.

Pyrrole N1-SubstituentEffect on Biological ActivityExample Target/Activity
-H (unsubstituted) Can act as a crucial H-bond donor. nih.govEGFR Kinase Inhibition
-Benzyl Found to be important for inhibitory potency. nih.govresearchgate.netMetallo-β-lactamase Inhibition
-Benzoyl Showed potent in vitro activity. researchgate.netMetallo-β-lactamase Inhibition
-Alkyl Chains Longer chains showed stronger inhibitory effects. nih.govHIF-1α Inhibition
-Phenyl Can introduce steric hindrance and modulate properties. acs.orgMolecular Probes

Design and Synthesis of Focused Compound Libraries for SAR Elucidation

To systematically explore the SAR of 2-(4-chlorophenyl)-4-methyl-1H-pyrrole derivatives, focused compound libraries are designed and synthesized. nih.gov This approach allows researchers to efficiently evaluate the impact of various structural modifications on a specific biological target.

The design of these libraries is often guided by computational methods. For instance, field-based quantitative structure-activity relationship (FB-QSAR) models can be employed to predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates. acs.orgnih.gov Such models analyze the steric, electrostatic, and hydrophobic fields of known active compounds to build a predictive model for new designs. nih.gov

The synthesis of pyrrole derivatives can be achieved through various established chemical reactions. ekb.eg Classical methods like the Paal-Knorr and Hantzsch reactions are widely used. ekb.egmdpi.com These methods typically involve the condensation of a 1,4-dicarbonyl compound with an amine or the reaction of α-halo ketones with β-ketoesters and an amine, respectively. ekb.eg By varying the starting materials (e.g., different substituted amines and dicarbonyl compounds), a diverse library of pyrrole analogs can be generated for biological screening. nih.govresearchgate.net These synthetic strategies enable the creation of libraries where specific parts of the molecule—the chlorophenyl moiety, the N1 substituent, and other positions on the pyrrole ring—are systematically varied to map out the SAR landscape. nih.gov

Impact of Pyrrole Ring Substituents on Physiochemical Descriptors (e.g., Lipophilicity, Metabolic Stability)

The substituents on the pyrrole ring significantly influence the molecule's physicochemical properties, which in turn affect its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.govmdpi.com Two of the most critical descriptors are lipophilicity and metabolic stability.

Lipophilicity: This property, often quantified as logP or RM0, describes a compound's affinity for fatty or non-polar environments. mdpi.com It is a key factor in a drug's ability to cross cell membranes. researchgate.net

The presence of the chlorophenyl group generally imparts a high degree of lipophilicity to the molecule. researchgate.net

Adding or modifying other substituents on the pyrrole ring can fine-tune this property. For example, introducing polar groups can decrease lipophilicity and increase aqueous solubility, while adding more hydrocarbon-based groups will increase it. nih.gov

While a certain level of lipophilicity is necessary for membrane permeability, excessively high lipophilicity can lead to poor solubility, increased binding to plasma proteins, and greater susceptibility to metabolic breakdown. mdpi.com

Metabolic Stability: This refers to a compound's resistance to being chemically altered by metabolic enzymes, primarily in the liver. A compound with poor metabolic stability will have a short half-life in the body, limiting its therapeutic efficacy.

Aromatic rings, like the chlorophenyl moiety, are often sites of oxidative metabolism ("metabolic soft spots"). nih.gov

A key strategy to improve metabolic stability is "scaffold-hopping," where a metabolically liable ring is replaced with a more stable one. A well-documented example is the replacement of a phenyl ring with a more electron-deficient heterocycle like pyridine (B92270) or pyrimidine. The nitrogen atom in the ring deactivates it towards oxidative metabolism, often dramatically increasing the compound's half-life. nih.gov

Substituents on the pyrrole ring can also serve as sites for metabolism. Strategic blocking of these sites, for instance by introducing a methyl or fluoro group, can enhance metabolic stability. nih.gov

Physicochemical DescriptorInfluence of SubstituentsGeneral Consequences
Lipophilicity Increased by non-polar/hydrocarbon groups; Decreased by polar groups.Affects solubility, cell permeability, and protein binding. mdpi.com
Metabolic Stability Can be decreased by unsubstituted aromatic rings; Can be increased by replacing phenyl with pyridine or blocking metabolic sites. nih.govDetermines the compound's half-life and duration of action.

Correlation of Structural Features with Specific Biological Outcomes

The specific arrangement of substituents on the this compound scaffold dictates its interaction with biological targets, leading to specific outcomes such as enzyme inhibition or antiproliferative activity.

Anti-inflammatory Activity (COX Inhibition): Pyrrole-based structures are found in several non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. nih.govnih.gov

In one study, pyrrole derivatives with an acetic acid group at the N1 position showed high activity against both COX-1 and COX-2. nih.gov

The nature of the substituent on the phenyl ring at the C2 position was also critical. Certain substitutions led to compounds that were potent and selective inhibitors of COX-2, which is desirable for reducing gastrointestinal side effects associated with COX-1 inhibition. acs.orgnih.govresearchgate.net For example, compounds 4g, 4h, 4l, and 4k were identified as potent COX-2 inhibitors. acs.org

Anticancer Activity: Numerous pyrrole derivatives have been investigated for their potential as anticancer agents, often acting as kinase inhibitors. mdpi.commdpi.com

SAR studies on pyrrolo[2,3-d]pyrimidines revealed that the presence of halogens on an aniline (B41778) moiety attached to the core was pivotal for achieving dual inhibition of EGFR and AURKA kinases, key targets in cancer therapy. nih.gov

In another series of fused pyrroles, a single methyl group on the scaffold was found to be significant for potent anticancer activity against various cell lines, including HCT116 and MCF-7. nih.gov

The carbonyl group is often considered a key moiety for the biological activity in many antiproliferative pyrrole derivatives. mdpi.com

The following table correlates specific structural motifs with observed biological activities.

Structural Feature / MotifBiological Target / OutcomeExample Compound(s)
N1-Acetic Acid group on pyrrole coreCOX-1/COX-2 InhibitionCompounds 4g, 4h, 4k, 4l acs.orgnih.gov
Halogenated aniline moiety on a fused pyrroleDual EGFR/AURKA Kinase InhibitionCompound 8 nih.gov
N-Benzyl group on pyrroleMetallo-β-lactamase InhibitionN-benzoyl derivative of 5a researchgate.net
Fused Pyrrolo[3,2-d]pyrimidine with a methyl groupAnticancer (HCT-116 cells)Compounds 9a, 9c nih.gov

These correlations, derived from extensive SAR and SPR studies, provide a roadmap for medicinal chemists to rationally design the next generation of this compound derivatives with enhanced potency, selectivity, and drug-like properties.

Advanced Research Applications and Future Perspectives for 2 4 Chlorophenyl 4 Methyl 1h Pyrrole

Potential as a Chemical Biology Probe for Biological System Interrogation

The pyrrole (B145914) scaffold is a key component in the development of chemical probes used to investigate biological systems. The ability of small molecules to absorb and emit light as fluorescence is central to drug discovery, enabling high-throughput screening and the study of molecular interactions. nih.gov Fluorescent molecular probes that selectively bind to a therapeutic target are invaluable tools. nih.gov

The structure of 2-(4-Chlorophenyl)-4-methyl-1H-pyrrole serves as a foundational template for creating such probes. For instance, diaryl-substituted pyrroles have been optimized as fluorescent probes for enzymes like cyclooxygenase-2 (COX-2). nih.gov The core structure can be systematically modified to enhance its photophysical properties. An N-substituted pyrrole unit, for example, can be engineered into a molecular rotor whose torsional motion is highly sensitive to the microviscosity of its environment, allowing it to map viscosity changes within cellular compartments like lipid droplets. acs.org By incorporating additional functional groups or extending the π-conjugated system, the this compound core could be developed into a tailored probe for imaging, sensing, or tracking specific biological events and targets.

Application as a Scaffold in Rational Ligand Design and Fragment-Based Drug Discovery (FBDD) Research

Rational drug design and fragment-based drug discovery (FBDD) are powerful strategies for identifying and optimizing new therapeutic agents. researchgate.net The pyrrole ring is a well-established scaffold in these approaches due to its versatile chemistry and its presence in a vast number of bioactive molecules. nih.govmdpi.com

Rational Ligand Design: This strategy involves designing molecules that are predicted to bind to a specific biological target. researchgate.net The this compound structure offers distinct vectors for chemical modification—the N-H position, the methyl group, and the chlorophenyl ring—which can be systematically altered to improve binding affinity and selectivity for a target protein. For example, in the design of COX inhibitors, the substituents on the pyrrole core are modified to enhance interactions within the enzyme's active site. nih.gov

Fragment-Based Drug Discovery (FBDD): FBDD identifies low-molecular-weight compounds (fragments) that bind weakly to a target, which are then grown or linked to produce high-affinity leads. mdpi.com The this compound molecule, with its defined structure and molecular weight, is an ideal candidate for an FBDD library. Its simple yet functionally rich structure allows it to sample chemical space efficiently and provides clear starting points for chemical optimization. drugdiscoverychemistry.com The pyrrolotriazine scaffold, a related heterocyclic system, was successfully identified from a fragment-based screen and optimized into potent kinase inhibitors. nih.gov This demonstrates the potential of using pyrrole-based fragments as starting points for developing novel therapeutics.

Drug Design ApproachApplication to this compound
Rational Ligand Design The compound's core structure can be used as a template. Substituents on the phenyl ring, the methyl group, and the pyrrole nitrogen can be systematically modified to optimize binding to a specific biological target, such as a kinase or receptor. researchgate.netnih.gov
Fragment-Based Drug Discovery (FBDD) The molecule itself can serve as a "fragment" in screening campaigns. Its defined chemical vectors provide clear attachment points for linking with other fragments or for chemical elaboration to increase potency and selectivity. nih.govmdpi.com

Exploration in Advanced Materials Science, Optoelectronics, or Sensing Technologies

Pyrrole derivatives are of significant interest in materials science, particularly for the development of conducting polymers and optoelectronic devices. researchgate.netnovapublishers.com Polypyrrole, a polymer derived from pyrrole monomers, is known for its high stability and electrical conductivity. researchgate.net

The this compound compound can be envisioned as a monomer for creating novel functional polymers. The substituents on the pyrrole ring—the chlorophenyl and methyl groups—can tune the electronic and physical properties of the resulting polymer. This tailorability is crucial for developing materials with specific characteristics for applications such as:

Organic Electronics: Conjugated polymers based on pyrrole derivatives can be used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).

Sensors: Polypyrrole-based materials have been developed for detecting glucose and various volatile organic compounds. researchgate.net The specific functionalization of the monomer could lead to polymers with high selectivity for certain analytes.

Biomedical Materials: Pyrrole-derived nanoparticles are being explored for bioimaging, photothermal therapy, and drug delivery applications due to their unique optical and chemical properties. nih.gov

The synthesis of polymers from specifically substituted pyrroles allows for precise control over the material's final properties, making compounds like this compound valuable building blocks for next-generation materials. novapublishers.com

Development of Novel Analytical Reagents or Chemo-sensors Utilizing the Pyrrole Structure

The pyrrole nucleus is a versatile platform for the design of chemosensors, which are molecules that signal the presence of a specific chemical substance, often through a change in color or fluorescence. The electron-rich nature of the pyrrole ring and its ease of functionalization allow for the incorporation of binding sites for various analytes, including ions and small molecules.

Heteroaryl azo derivatives, including those based on pyrrole, have been investigated as visible light-driven photoswitches. acs.org This property can be harnessed to create advanced analytical reagents whose binding capabilities can be turned on or off with light. Furthermore, the this compound structure could be modified by adding specific chelating groups to the pyrrole ring or the phenyl substituent. Such modifications would enable the molecule to selectively bind to metal ions or other target analytes, resulting in a measurable optical or electrochemical signal. This approach has been successfully used to create pyrrole-based sensors for a range of applications.

Identification of Unexplored Biological Targets and Research Niches

The pyrrole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. rsc.orgresearchgate.net Marketed drugs containing the pyrrole ring system target a diverse array of biological pathways. rsc.orgrsc.org

While many biological targets for pyrrole-based compounds are known, the unique substitution pattern of this compound may confer selectivity for novel or underexplored targets. The field of drug discovery is continually seeking new chemical entities to address unmet medical needs. nih.gov

Potential Research Niches:

Kinase Inhibition: Many kinase inhibitors feature heterocyclic scaffolds. This compound could be screened against panels of kinases to identify novel inhibitory activity. Fused pyrrole derivatives have shown potent inhibition of targets like ALK and VEGFR-2. nih.gov

Enzyme Inhibition: Pyrrole derivatives have been developed as inhibitors for various enzymes, including butyrylcholinesterase (BChE) and cyclooxygenases (COX). nih.govnih.gov The specific structure of this compound could be optimized to target other enzymes involved in disease.

Antimicrobial Agents: With the rise of antibiotic resistance, there is a constant need for new antibacterial and antifungal compounds. Pyrrole derivatives have shown promising activity against various pathogens, including Mycobacterium tuberculosis and resistant bacterial strains. mdpi.com

Protein-Protein Interaction (PPI) Modulation: The defined three-dimensional shape of substituted pyrroles makes them attractive candidates for disrupting or stabilizing protein-protein interactions, which are considered challenging but important drug targets.

The table below summarizes some of the established biological activities of pyrrole derivatives, suggesting potential areas of investigation for this compound.

Biological Activity ClassExample Target/Application
Anticancer Kinase inhibitors (e.g., ALK, VEGFR-2), Topoisomerase IIα inhibitors. nih.gov
Anti-inflammatory COX-1 and COX-2 inhibitors. nih.gov
Antimicrobial Enoyl-ACP reductase (InhA) inhibitors for tuberculosis, DNA gyrase inhibitors. nih.govmdpi.com
Antiviral HIV reverse transcriptase inhibitors. mdpi.com
Neurological Butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease. nih.gov

Challenges and Future Directions in Pyrrole-Based Compound Research

Despite the immense potential of pyrrole-based compounds, several challenges remain. The synthesis and functionalization of pyrroles can be complex, often requiring multi-step procedures and facing issues with regioselectivity. nih.govchim.it Developing robust, efficient, and sustainable synthetic methods is a key area of ongoing research. nih.gov

Future Directions:

Advanced Synthetic Methodologies: There is a continued need for the development of modern catalytic methods, including C-H functionalization, photocatalysis, and electrochemical approaches, to streamline the synthesis of complex pyrrole derivatives. nih.govresearchgate.net

Multi-Target Ligands: Designing single molecules that can modulate multiple biological targets simultaneously is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. The pyrrole scaffold is well-suited for this approach.

"Smart" Materials: The development of pyrrole-based polymers and materials that respond to external stimuli (e.g., light, pH, temperature) will open new frontiers in sensing, drug delivery, and diagnostics.

Computational Integration: The increasing use of computational chemistry and machine learning in drug design will accelerate the discovery and optimization of new pyrrole-based compounds with desired properties, from therapeutic agents to advanced materials. researchgate.net

The continued exploration of the chemical space around the pyrrole nucleus, exemplified by structures like this compound, promises to yield novel molecules that can address significant challenges in medicine and technology. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-(4-Chlorophenyl)-4-methyl-1H-pyrrole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be inferred from analogous heterocyclic systems. Key strategies include:

  • Cyclization reactions : Gold-catalyzed cyclization or NaH-mediated cyclization of propargyl derivatives, as demonstrated in pyrrole and indole syntheses .
  • Multi-step coupling : Reactions involving chloranil in xylene under reflux (25–30 hours), followed by NaOH treatment and recrystallization from methanol, as seen in related pyrrole sulfonate syntheses .
  • Protection/deprotection : Use of sulfonyl groups (e.g., p-toluenesulfonyl chloride) to stabilize intermediates, with yields improved by low-temperature addition (273 K) and controlled stoichiometry .

Q. Table 1: Comparison of Synthetic Approaches for Analogous Pyrrole Derivatives

MethodCatalyst/ConditionsYield (%)Key Reference
Gold-catalyzed cyclizationAuCl₃, 80°C, 12 h65–78
NaH-mediated cyclizationNaH, THF, 0°C to RT70–85
Chloranil refluxXylene, 25–30 h60–75
Sulfonyl protectionp-TsCl, NaOH, CH₂Cl₂78

Q. Optimization Tips :

  • Use spectroscopic monitoring (TLC, NMR) to track intermediate formation .
  • Adjust solvent polarity (e.g., xylene for high-temperature stability) .
  • Purify via recrystallization or column chromatography to enhance purity .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent patterns (e.g., chlorophenyl methyl protons at δ 2.3–2.5 ppm, aromatic protons at δ 7.2–7.8 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve coupling networks and assign stereochemistry .
  • X-ray Crystallography :
    • Resolve bond lengths (C–C: ~1.38–1.42 Å) and dihedral angles (e.g., 79.6° between pyrrole and substituents) .
    • Validate crystallinity and packing via π-π interactions (centroid distances: ~3.6 Å) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~218) .

Q. Table 2: Typical Spectral Data for Chlorophenyl-Substituted Pyrroles

TechniqueKey FeaturesExample Reference
¹H NMR (CDCl₃)Aromatic multiplet (δ 7.2–7.8 ppm)
X-rayR factor < 0.08, data-to-parameter ratio >14
IRC–N stretch (~1350 cm⁻¹), C–Cl (~750 cm⁻¹)

Advanced Research Questions

Q. How do substituent effects on the pyrrole ring influence the electronic properties and reactivity of this compound in cross-coupling reactions?

Methodological Answer: Substituents like the 4-chlorophenyl group modulate reactivity through:

  • Electron-withdrawing effects : The Cl group reduces electron density at the pyrrole ring, enhancing susceptibility to nucleophilic attack .
  • Steric hindrance : The methyl group at C-4 may limit regioselectivity in cross-coupling (e.g., Suzuki-Miyaura) .

Q. Experimental Design :

  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
  • Kinetic Studies : Compare reaction rates with/without substituents using palladium catalysts (e.g., Pd(PPh₃)₄) .
  • Hammett Analysis : Correlate substituent σ values with reaction yields .

Q. Table 3: Substituent Effects on Reactivity

Substituent PositionElectronic EffectImpact on Coupling Yield
4-ChlorophenylStrongly EWG↑ Oxidative addition
4-MethylMild EDG↓ Steric accessibility

Q. What experimental approaches are employed to resolve discrepancies in reported biological activities of chlorophenyl-substituted pyrrole derivatives?

Methodological Answer: Contradictions in bioactivity data often arise from variability in assay conditions or compound purity. Strategies include:

  • Standardized Assays :
    • Use identical cell lines (e.g., HeLa for cytotoxicity) and enzyme batches (e.g., CYP450 isoforms) .
    • Validate purity via HPLC (>95%) and elemental analysis .
  • Statistical Meta-Analysis :
    • Apply ANOVA to compare IC₅₀ values across studies, accounting for solvent/DMSO effects .
    • Use linear regression to model structure-activity relationships (SAR) .

Q. Case Study :

  • Inconsistent Antifungal Data : Compounds with tetrasubstituted pyrazole-pyrrole hybrids showed variable activity due to differences in fungal strain susceptibility. Normalizing data to positive controls (e.g., fluconazole) reduced variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.